A2B2-Ionophore

Description

Contextualization of A2B2-Ionophore as a Synthetic Ionophore in Research

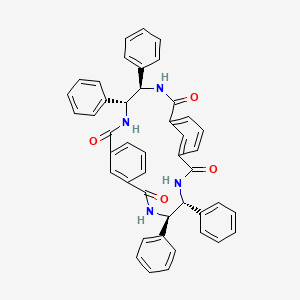

The term "A2B2" in the context of an ionophore typically refers to a macrocyclic structure, such as a porphyrin, with a specific substitution pattern. beilstein-journals.orgrsc.org In this nomenclature, the macrocycle has four positions for substituents, where two are occupied by one type of chemical group (A) and the other two by a different group (B). This trans-A2B2 or cis-A2B2 arrangement allows for a high degree of modularity in the design of the ionophore. rsc.orgkit.edu

Unlike naturally occurring ionophores, which are produced by microorganisms, A2B2-ionophores are the product of deliberate chemical synthesis. wikipedia.organnualreviews.org This synthetic origin provides researchers with the ability to systematically modify their structure to fine-tune their properties, such as ion selectivity, transport efficiency, and solubility. kit.eduacs.org The specific compound identified by the CAS number 1253421-84-9 is one such example of an this compound, noted for its application as an ion sensor. scbt.comchemodex.com Its molecular formula is C44H36N4O4. scbt.com

Fundamental Principles of Ionophore Function in Ion Transport

Ionophores facilitate the movement of ions across hydrophobic lipid membranes through two primary mechanisms: as carriers or by forming channels. wikipedia.orghuvepharma.com

Carrier Ionophores: These molecules bind to a specific ion, encapsulating it and shielding its charge from the nonpolar interior of the membrane. wikipedia.org The resulting ion-ionophore complex then diffuses across the membrane, releasing the ion on the other side. The efficiency of a carrier ionophore depends on its ability to partition into the membrane, selectively bind an ion, and traverse the lipid bilayer. acs.orgnih.gov

Channel-Forming Ionophores: These ionophores create a hydrophilic pore or channel that spans the entire membrane. nih.govresearchgate.net Ions can then flow through this channel, driven by their electrochemical gradient. The structure of the ionophore dictates the size and ion selectivity of the channel. nih.govresearchgate.net

The function of an this compound is dictated by its three-dimensional structure, which is a direct result of its A2B2 substitution pattern. The "A" and "B" substituents can be designed to create a specific-sized cavity with strategically placed polar atoms (like oxygen or nitrogen) that can coordinate with a target ion. acs.orgnih.gov The external chemical nature of these substituents also controls the ionophore's ability to dissolve and orient itself within the lipid membrane. acs.orgnih.gov

Historical Development and Significance of Ionophore Research in Chemical and Biological Sciences

The study of ionophores began with the discovery of their effects on mitochondrial transport in the mid-20th century. annualreviews.org The term "ionophore," meaning "ion carrier," was coined in 1967 during investigations into the antibiotic properties of natural products like valinomycin (B1682140). wikipedia.org These early discoveries spurred significant interest in understanding how these molecules worked at a molecular level. annualreviews.org

The first synthetic ionophore was reported in 1982 by Tabushi and co-workers, opening the door for chemists to design and construct a vast array of artificial ion transporters. nih.govresearchgate.net This led to the development of various macrocyclic scaffolds, including crown ethers, cryptands, and calixarenes, which could be tailored for specific functions. wikipedia.orglcms.cz

The significance of synthetic ionophores, including the A2B2 class, lies in their utility as tools in both chemistry and biology. In chemistry, they are fundamental to the development of ion-selective electrodes and other chemical sensors. beilstein-journals.orgorientjchem.org In biology, they are used to study the effects of ion concentration changes on cellular processes and have potential as therapeutic agents for conditions related to ion channel dysregulation. rsc.org The ability to create A2B2-porphyrins and other specifically substituted macrocycles has been a significant advancement, allowing for the creation of more complex and highly functional systems for applications ranging from catalysis to materials science. rsc.orgkit.edu

Interactive Data Tables

Table 1: Properties of a Representative this compound

| Property | Value | Source |

| CAS Number | 1253421-84-9 | scbt.comchemodex.com |

| Molecular Formula | C44H36N4O4 | scbt.com |

| Molecular Weight | 684.78 | scbt.com |

| Application | Ion Sensor | chemodex.com |

Table 2: Common Macrocyclic Scaffolds for Synthetic Ionophores

| Scaffold Type | Description | Key Features |

| Porphyrins | Large aromatic macrocycles, often used in A2B2 designs. | Tunable electronics, can bind metals, photophysical properties. rsc.orgkit.edu |

| Calixarenes | Macrocycles made of phenol (B47542) units linked by methylene (B1212753) bridges. | Can form well-defined cavities, versatile platform for 3D structures. nih.govresearchgate.net |

| Crown Ethers | Cyclic chemical compounds consisting of a ring containing several ether groups. | Selectively bind alkali and alkaline earth metal cations. wikipedia.org |

| Cryptands | Three-dimensional analogues of crown ethers. | Form highly stable and selective complexes with a variety of cations. wikipedia.org |

Properties

IUPAC Name |

(4R,5R,15R,16R)-4,5,15,16-tetraphenyl-3,6,14,17-tetrazatricyclo[17.3.1.18,12]tetracosa-1(23),8(24),9,11,19,21-hexaene-2,7,13,18-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N4O4/c49-41-33-23-13-25-35(27-33)43(51)47-39(31-19-9-3-10-20-31)40(32-21-11-4-12-22-32)48-44(52)36-26-14-24-34(28-36)42(50)46-38(30-17-7-2-8-18-30)37(45-41)29-15-5-1-6-16-29/h1-28,37-40H,(H,45,49)(H,46,50)(H,47,51)(H,48,52)/t37-,38-,39-,40-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRHSIVCSPMQEQ-JUFVCXMFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(NC(=O)C3=CC(=CC=C3)C(=O)NC(C(NC(=O)C4=CC=CC(=C4)C(=O)N2)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](NC(=O)C3=CC(=CC=C3)C(=O)N[C@@H]([C@H](NC(=O)C4=CC=CC(=C4)C(=O)N2)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Ion Recognition and Transport by A2b2 Ionophore and Analogs

Ion-Ionophore Complexation Thermodynamics and Kinetics

The ability of an A2B2-ionophore to transport an ion is fundamentally governed by the thermodynamics and kinetics of its complexation with the target ion. This process involves the formation of a stable, yet reversible, bond between the ion and the ionophore.

Determining the precise ratio of ion to ionophore in a complex is crucial for understanding its function. The stoichiometry of A2B2-porphyrin-ion complexes is typically a 1:1 ratio, where a single metal ion is coordinated within the central cavity of the porphyrin ring. rdd.edu.iqpsu.edu Several spectrophotometric methods are commonly employed to establish this ratio.

Mole-Ratio Method : This technique involves preparing a series of solutions where the concentration of the ionophore (e.g., a porphyrin) is held constant while the concentration of the metal ion is varied. rdd.edu.iqpsu.edu The absorbance is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the molar ratio of the metal to the porphyrin shows an increase until the stoichiometric equivalence point is reached, after which it plateaus. This inflection point reveals the stoichiometry of the complex. rdd.edu.iqpsu.edu

Method of Continuous Variations (Job's Plot) : In this method, a series of solutions is prepared where the mole fractions of the ionophore and the metal ion are varied, but their total molar concentration remains constant. libretexts.orgnih.gov The absorbance of the complex is plotted against the mole fraction of one of the components. The maximum absorbance occurs at the mole fraction corresponding to the stoichiometry of the complex. libretexts.orgnih.gov For A2B2-porphyrins and similar structures, a peak at a mole fraction of 0.5 confirms a 1:1 binding stoichiometry. researchgate.net

Table 1: Examples of Stoichiometry Determination for Porphyrin-Ion Complexes

| Porphyrin Type/Analog | Ion | Method Used | Determined Stoichiometry (Porphyrin:Ion) | Reference |

|---|---|---|---|---|

| Tetra(4-hydroxyphenyl) Porphyrin (THPP) | Ni(II) | Mole-Ratio Method | 1:1 | rdd.edu.iq |

| Tetra(4-hydroxyphenyl) Porphyrin (THPP) | Fe(III) | Mole-Ratio Method | 1:1 | psu.edu |

| Tetra(4-hydroxyphenyl) Porphyrin (THPP) | Pb(II) | Continuous Variation (Job's Plot) | 1:1 | psu.edu |

| Functionalized Porphyrin (P1) | Zn(II) | Continuous Variation (Job's Plot) | 1:1 | researchgate.net |

The kinetics of ion binding (complexation) and release (decomplexation) are critical for an ionophore's transport efficiency. A successful ionophore must bind the ion quickly on one side of the membrane and release it sufficiently fast on the other. The metallation of porphyrins is generally a slow process that can be attributed to the significant distortion of the porphyrin ring required to form the initial bonds with the metal ion. researchgate.net

The rates of these reactions are often measured using stopped-flow spectrophotometry, which allows for the monitoring of rapid changes in absorbance as the complex forms or dissociates. jst.go.jppsu.eduswarthmore.edu The general mechanism for metal ion incorporation involves several steps:

Deformation of the planar porphyrin ring. researchgate.net

Formation of an outer-sphere association between the solvated metal ion and the porphyrin. researchgate.net

Exchange of a solvent molecule on the metal ion for a nitrogen atom from the porphyrin, forming a "sitting-atop" (SAT) complex. researchgate.netjst.go.jpnih.gov

Chelate-ring closure and deprotonation of the remaining pyrrole (B145914) nitrogens to form the final stable metalloporphyrin. researchgate.netnih.gov

The rate of complexation is influenced by factors such as the basicity and charge of the porphyrin. swarthmore.edu

Table 2: Kinetic Data for Porphyrin Metallation Reactions

| Porphyrin | Metal Ion Complex | Observed Rate Constant (k, s⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| H₂tmpyp | Copper(II)-ethylenediamine | 9.9 x 10⁻³ (max) | pH 7.0, 298 K | swarthmore.edu |

| H₂tap | Copper(II)-ethylenediamine | > H₂tmpyp rate | pH 7.0, 298 K | swarthmore.edu |

| H₂tspp | Copper(II)-ethylenediamine | > H₂tap rate (required stopped-flow) | pH 7.0, 298 K | swarthmore.edu |

Elucidation of Transmembrane Ion Transport Modes

A2B2-ionophores and their analogs facilitate ion transport across the hydrophobic core of a lipid bilayer primarily through two distinct mechanisms: carrier-mediated transport and channel formation.

The carrier-mediated mechanism is the most common mode of action for single-molecule ionophores like A2B2-porphyrins. In this model, the ionophore acts as a mobile shuttle. The process involves the ionophore binding to a specific ion at one membrane interface, encapsulating it to shield its charge from the hydrophobic lipid environment. chinesechemsoc.org The resulting lipophilic ion-ionophore complex then diffuses across the lipid bilayer to the opposite interface, where it releases the ion. The free ionophore then diffuses back to the original side to repeat the cycle. chinesechemsoc.org This mechanism has been demonstrated for a manganese-porphyrin complex transporting chloride ions across both artificial vesicle membranes and a bulk organic phase in a U-tube apparatus. chinesechemsoc.org The use of porphyrins as the active component in ion-selective electrodes also relies on their function as ion carriers within a polymer matrix. mdpi.commdpi.com

In contrast to the mobile carrier model, the channel-forming mechanism involves the creation of a hydrophilic pore or channel that spans the entire lipid membrane. Ions can then pass through this pore without directly contacting the hydrophobic interior of the bilayer. mdpi.com For porphyrin-based ionophores, this mechanism typically requires the self-assembly of multiple porphyrin units into a larger, stable transmembrane structure.

While less common for individual porphyrin molecules, specific A2B2-type porphyrins have been engineered to form channels. For instance, a membrane-spanning trans-bis(pyridyl) porphyrin was shown to assemble into oligomeric channel structures upon the addition of Palladium(II) ions. acs.org These assembled structures were capable of transporting larger molecules like 5/6-carboxyfluorescein across the membrane, consistent with a channel mechanism. acs.org Similarly, porphyrin-based covalent organic frameworks (COFs) are known to form ordered, stacked structures with defined channels that can facilitate ion and electron transport. mdpi.comsemanticscholar.org

Influence of Microenvironment on Ionophore Function

The function and efficiency of an this compound are highly sensitive to the properties of its immediate microenvironment, particularly the lipid bilayer and the aqueous solution at the interface.

Influence of pH : The pH of the surrounding solution can significantly impact ionophore performance. The optimal function of many porphyrin-based ionophores is restricted to a specific pH range. mdpi.commdpi.comnih.gov For example, studies on rhodium-porphyrin ionophores for nitrite (B80452) sensing found that the best performance, including the lowest detection limit, was achieved in a buffered solution at pH 4.5. nih.gov This is because pH can alter the protonation state of the porphyrin or its peripheral functional groups, which in turn affects its ability to bind the target ion and reject interfering ions like hydroxide (B78521) (OH⁻). nih.gov

Influence of Lipid Bilayer : The composition and physical state of the lipid membrane play a crucial role in the ionophore's activity. The partitioning of the porphyrin into the membrane, its vertical depth within the bilayer, and its orientation are all affected by the surrounding lipids. researchgate.netnih.gov

Lipid Composition : The presence of charged lipids can alter binding affinity. For instance, the binding constant of porphyrins to vesicles increases with a higher percentage of negatively charged lipids (e.g., DPPG), indicating a strong electrostatic interaction. researchgate.net

Physical State : The phase of the lipid bilayer (e.g., liquid-crystalline vs. solid-gel) influences the ionophore's position and aggregation state. In the more rigid gel phase, porphyrins may be pushed towards the lipid-water interface. nih.gov The fluidity of the membrane also affects the diffusion rate of carrier-ionophore complexes, a key step in carrier-mediated transport. researchgate.net Embedding a porphyrin within a bilayer has also been shown to reduce its affinity for metal ion binding compared to its affinity in solution, a factor that must be considered in transport studies. acs.org

Table 3: Summary of Microenvironmental Influences on Porphyrin Ionophore Function

| Environmental Factor | Observation | Example System | Reference |

|---|---|---|---|

| pH | Optimal potentiometric response for nitrite detection achieved at pH 4.5. Performance degrades at higher pH due to hydroxide interference. | Rhodium(III) Porphyrin Ionophores | nih.gov |

| pH | Useful pH-range for Ag⁺ selective electrode is 5-10. Outside this range, response is not stable, likely due to porphyrin protonation. | Tetra-(3-hydroxyphenyl) Porphyrin | mdpi.com |

| Lipid Charge | Binding affinity of porphyrins increases with higher molar percentage of anionic DPPG lipid in the membrane. | Hematoporphyrin in DPPC/DPPG vesicles | researchgate.net |

| Lipid Phase | In the fluid (liquid-crystalline) phase, porphyrins can penetrate deeper into the bilayer. In the solid gel phase, they are extruded towards the interface. | Protoporphyrins in DMPC liposomes | nih.gov |

| Membrane vs. Solution | Affinity of a porphyrin for Pd(II) ions is greatly reduced when the porphyrin is embedded in a lipid bilayer compared to in solution. | trans-bis(pyridyl) porphyrin in EYPC vesicles | acs.org |

Compound Names Table

Role of Hydration and Solvent Effects on Ion Transport

The process of an ionophore binding to an ion is fundamentally a competition between the ion's hydration shell and the ligating groups of the ionophore. acs.orgnih.gov For an this compound to bind an ion, it must displace the water molecules that form the ion's primary hydration sphere. acs.org The energy required for this desolvation process is a significant factor in the thermodynamics of ion binding and transport.

The nature of the solvent environment profoundly influences the conformation and, consequently, the ionophoric activity of these molecules. acs.orgmdpi.com In polar, protic solvents, the functional groups of the ionophore are solvated, which can stabilize a particular conformation. acs.org For instance, studies on the carboxylic ionophore salinomycin (B1681400) have shown that the conformation of its anionic form, which is involved in cation binding, is highly dependent on the solvent's properties. acs.org A change in solvent can alter the orientation of the ionophore's ligating atoms, affecting its ability to form a stable complex with an ion. acs.org

Recent research has highlighted that water may not just be a passive component to be displaced but can actively participate in the transport process. acs.orgresearchgate.net For example, computational and spectroscopic studies on the valinomycin-K+ complex have revealed that a single water molecule can co-reside with the ion within the ionophore's cavity. acs.orgresearchgate.net This encapsulated water molecule can, in some conformations, stabilize the complex and potentially enhance its diffusion through the hydrophobic membrane. acs.orgresearchgate.net Conversely, in other conformations, the water molecule can prevent the ionophore from fully enclosing the ion, thereby inhibiting its transport. acs.orgresearchgate.net This suggests a delicate balance where hydration can either facilitate or hinder ion transport depending on the specific conformational state of the ionophore-ion complex.

The solvent's polarity also plays a crucial role in the stability of the ion-ionophore complex within the membrane. nih.gov A more polar environment can lead to stronger complex formation. nih.gov The choice of solvent during the synthesis and preparation of ionophore-based systems, such as ion-selective electrodes, can therefore have a lasting impact on their performance. mdpi.comresearchgate.netnih.gov The use of different solvents can lead to different aggregation states of the ionophores, which in turn affects their ion-binding and transport characteristics. mdpi.com

Impact of Membrane Composition and Plasticizers on Ionophore Activity

The lipid bilayer is not a passive barrier but an active participant in the ion transport process mediated by A2B2-ionophores. The physical properties of the membrane, such as its thickness, fluidity, and the nature of the lipid headgroups and acyl chains, can significantly influence the partitioning of the ionophore into the membrane and its subsequent function. nih.govwikipedia.org

In the context of synthetic membranes, such as those used in ion-selective electrodes (ISEs), the composition of the polymer matrix and the presence of plasticizers are critical determinants of ionophore activity. researchgate.netrsc.orgresearchgate.net Plasticizers are non-volatile organic liquids added to polymers like polyvinyl chloride (PVC) to increase their flexibility and allow for the mobility of the ionophore and the ion-ionophore complex within the membrane phase. researchgate.net

The polarity of the plasticizer has a pronounced effect on the ionophore's behavior. nih.govnih.gov Studies on metalloporphyrin-based ionophores have shown that a more polar plasticizer, such as o-nitrophenyloctyl ether (o-NPOE), can lead to the formation of stronger ion-ionophore complexes compared to less polar plasticizers like bis(2-ethylhexyl) sebacate (B1225510) (DOS). nih.gov This can result in improved selectivity and lower detection limits for the target ion. nih.govnih.govpsu.edu For instance, in the case of certain fluoride-selective electrodes based on Zr(IV)- and Al(III)-porphyrin derivatives, o-NPOE was found to be the optimal plasticizer for achieving the lowest detection limits. nih.gov However, the effect can be complex, with some ionophores exhibiting better selectivity in less polar environments. nih.gov

The following table illustrates the effect of different plasticizers on the potentiometric response of an acetate-selective electrode based on a urea-functionalized porphyrin ionophore.

| Plasticizer | Slope (mV/decade) | Detection Limit (log[CH3COO⁻]) |

| o-NPOE | -59.6 | -5.32 |

| DOP | -55.2 | -4.85 |

| DOS | -51.8 | -4.60 |

Data adapted from Lee et al. (2002) for membranes containing ionophore I in pH 6 buffer solutions. psu.edu

The data clearly shows that the membrane plasticized with the more polar o-NPOE exhibits a response closer to the theoretical Nernstian value and a lower detection limit for acetate (B1210297) ions, indicating superior performance. psu.edu

Furthermore, the relative amounts of the ionophore, polymer, and plasticizer in the membrane are crucial. researchgate.netrsc.orgmdpi.com Optimizing the membrane composition is essential for achieving the desired sensitivity, selectivity, and response time. researchgate.netnih.gov For example, in the development of a nitrite-selective electrode using a Rh(III)-porphyrin ionophore, the best performance was achieved with a specific formulation in a PVC membrane plasticized with o-NPOE. nih.gov The presence of lipophilic ionic additives within the membrane can also significantly enhance the potentiometric response and selectivity by influencing the ion-exchange mechanism at the membrane-solution interface. nih.govnih.gov

Computational and Theoretical Investigations of A2b2 Ionophore and Ionophore Systems

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the atomic-level details of molecular systems. These methods are instrumental in elucidating the fundamental principles governing the function of ionophores.

Elucidation of Three-Dimensional Geometries and Conformational Dynamics

The first step in understanding an ionophore's function is to determine its three-dimensional structure and how that structure changes over time. Computational methods, such as Density Functional Theory (DFT), are often employed to optimize the ground state geometry of ionophores and their ion complexes. epstem.net For instance, studies on various ionophores have utilized DFT calculations to determine their 3D structures and elucidate the mechanism of metal bonding. epstem.net These calculations help in understanding how the ionophore's structure adapts to bind a specific ion. mdpi.com

Molecular mechanics methods, like the MM2 force field, can also be used to calculate the potential energy of different molecular conformations, with the lowest energy conformation representing the most stable structure. mdpi.com The conformational flexibility of an ionophore is crucial for its ability to first encapsulate an ion, traverse the nonpolar membrane interior, and then release the ion. jocpr.com MD simulations can track the movements of every atom in the system over time, providing a dynamic picture of the ionophore's conformational landscape. This is essential as the ionophore must adopt different conformations to bind an ion from an aqueous environment, transport it through the hydrophobic membrane, and then release it on the other side. capes.gov.br

Modeling of Ion-Ionophore Binding Sites and Interaction Energies

The selectivity of an ionophore for a particular ion is a key determinant of its function. Computational models are invaluable for dissecting the interactions between the ion and the ionophore's binding site. The binding energy, which quantifies the strength of this interaction, can be calculated using quantum mechanical methods. mdpi.com For example, the binding energies of various diaza-crown ethers with cations like Na+, K+, and Ca2+ have been evaluated using DFT to understand their selectivity. mdpi.com

Below is a hypothetical data table illustrating the kind of data that can be generated from such simulations for an A2B2-Ionophore interacting with different cations.

| Cation | Dehydration Energy (kcal/mol) | Ion-Ionophore Interaction Energy (kcal/mol) | Calculated Relative Binding Free Energy (kcal/mol) |

| Li+ | -122.3 | -135.8 | -13.5 |

| Na+ | -98.5 | -115.2 | -16.7 |

| K+ | -81.4 | -95.1 | -13.7 |

| Mg2+ | -458.9 | -480.1 | -21.2 |

| Ca2+ | -380.2 | -410.5 | -30.3 |

This table presents hypothetical calculated energy values for an this compound to illustrate the outputs of computational modeling.

Simulation of Ion Transport Pathways and Energetics Across Membranes

Simulating the entire process of an ionophore transporting an ion across a lipid bilayer is a computationally intensive but highly informative endeavor. MD simulations are the primary tool for this purpose. These simulations can model the ionophore-ion complex embedded in a realistic membrane environment, often composed of a lipid bilayer and surrounding water molecules. nih.gov

By applying advanced simulation techniques, researchers can map out the potential of mean force (PMF) profile for the transport process. The PMF represents the free energy of the system as the ionophore-ion complex moves along the axis perpendicular to the membrane surface. The energy barrier in the PMF profile corresponds to the activation energy for transport and is a key factor determining the transport rate. These simulations can reveal the mechanism of transport, whether it's a carrier-mediated mechanism where the ionophore encapsulates the ion and diffuses across the membrane, or a channel-forming mechanism. researchgate.netfermentek.com The simulations can also highlight the role of the membrane's properties, such as its thickness and lipid composition, in modulating the transport process. ulisboa.pt

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are statistical methods that aim to build predictive models relating the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These approaches are particularly useful in the rational design of new ionophores with desired characteristics. jocpr.com

Predictive Modeling for Ion Selectivity Profiles

QSAR/QSPR models can be developed to predict the ion selectivity of new, unsynthesized ionophores. mdpi.com This is achieved by first compiling a dataset of existing ionophores with experimentally determined selectivity data. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each ionophore. mdpi.com These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity. rsc.org

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like neural networks are then used to build a mathematical model that correlates the molecular descriptors with the observed ion selectivity. abechem.comtandfonline.com A successful QSAR/QSPR model can then be used to predict the selectivity of novel this compound candidates based solely on their proposed chemical structures, thereby guiding synthetic efforts towards the most promising compounds. mdpi.com For example, QSPR models have been successfully used to predict the potentiometric selectivity of sensors for carbonate ions based on the structure of the ionophore. mdpi.com

The following table provides a hypothetical example of a QSAR model for predicting Na+/K+ selectivity.

| Molecular Descriptor | Coefficient |

| Molecular Weight | 0.015 |

| LogP (Lipophilicity) | -0.25 |

| Number of Oxygen Atoms | 0.87 |

| Dipole Moment | -1.12 |

| Model Equation: | log(Selectivity Na+/K+) = 1.2 + 0.015(Mol. Wt.) - 0.25(LogP) + 0.87(# O atoms) - 1.12(Dipole Moment)** |

This table presents a hypothetical QSAR model. The coefficients indicate the relative importance and direction of influence of each descriptor on ion selectivity.

Correlation of Molecular Descriptors with Ion Transport Efficiency

In addition to selectivity, the efficiency of ion transport is a critical parameter for an ionophore. QSAR/QSPR models can also be developed to predict transport efficiency. jocpr.com The process is similar to that for modeling selectivity: a dataset of ionophores with known transport rates is assembled, molecular descriptors are calculated, and a statistical model is built to correlate the descriptors with transport efficiency. jocpr.com

Studies have shown that factors such as the lipophilicity of the ionophore and the flexibility of its structure can significantly influence transport rates. jocpr.comrsc.org For instance, an increase in the chain length of an ionophore can lead to increased transport potential due to greater flexibility. jocpr.com QSAR models can quantify these relationships and identify the optimal range for various molecular properties to achieve maximum transport efficiency. rsc.org By using these models, chemists can computationally screen virtual libraries of this compound structures and prioritize those with the highest predicted transport rates for synthesis and experimental testing. jocpr.com This in-silico screening can dramatically accelerate the discovery and optimization of new and effective ionophores. mdpi.com

Advanced Computational Approaches in Ionophore Design and Optimization

The rational design and subsequent optimization of ionophores, including those with an A2B2-type architecture, are increasingly reliant on sophisticated computational and theoretical methods. These in-silico approaches provide profound insights into the structural, energetic, and dynamic aspects of ionophore-ion interactions, guiding synthetic efforts toward molecules with enhanced affinity, selectivity, and transport efficacy. Key computational strategies include molecular mechanics, Density Functional Theory (DFT), and molecular dynamics (MD) simulations, which are often used in a complementary fashion to build a comprehensive understanding of ionophore systems.

Molecular mechanics and modeling serve as a foundational tool for exploring the conformational landscape of A2B2-type ionophores. For instance, in the study of a chiral A2B2 macrocyclic minireceptor, a Monte Carlo conformational search using the Amber* force field and a GB/SA solvation model for chloroform (B151607) was employed to identify the minimum energy structure. acs.org This analysis revealed an open cavity defined by two aromatic isophthalic rings, creating a cleft for guest binding. acs.org The calculations also showed that the four amide groups adopt an alternating conformation, presenting an array of hydrogen-bond donor and acceptor sites, a crucial feature for molecular recognition. acs.org

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of ionophore-ion complexes with high accuracy. DFT calculations can elucidate the nature of the bonding, predict binding energies, and rationalize selectivity trends. For example, DFT studies on donor-acceptor type trans-A2B2 porphyrins have shown that the electronic transitions can be of a π → π* type or involve intramolecular charge transfer (ICT), depending on the substituents. rsc.org This information is critical for designing ionophores with specific optical or electronic properties for sensing applications. In the design of acyclic arylamine-based ionophores for detecting Zn²⁺ and Ni²⁺, DFT calculations were used to optimize the structures of the ionophore-metal ion complexes. mdpi.com The calculations revealed that for a triphenylamine-based ionophore, the nitro groups on the terminal phenyl ring, which are trans in the free ionophore, flip to a cis position upon complexation with Ni²⁺, allowing all four nitrogen atoms to coordinate with the metal ion. mdpi.com

The stability and selectivity of ionophore-cation complexes are often quantified through computational means. A theoretical study on the affinity of the polyether ionophore salinomycin (B1681400) for various monovalent metal cations utilized DFT/PCM (Polarizable Continuum Model) computations. nih.gov The study calculated the Gibbs free energy for the exchange reaction between different cations, revealing the influence of ionic radius, charge density, and solvent dielectric properties on selectivity. nih.gov This type of analysis is crucial for optimizing an ionophore for a specific target ion in a particular environment.

The table below summarizes findings from computational studies on the binding of various ions to different ionophore systems, illustrating the type of data generated through advanced computational approaches.

| Ionophore System | Cation | Computational Method | Calculated Property | Key Finding |

| Salinomycin | Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺, Cu⁺, Ag⁺, Au⁺ | DFT/PCM | Gibbs Free Energy of Substitution (ΔGε) | Affinity in low-polarity media follows the order: Li⁺ > Cu⁺ > Na⁺ > K⁺ > Au⁺ > Ag⁺ > Rb⁺ > Cs⁺. nih.gov |

| Acyclic Arylamine (DPA) | Zn²⁺ | DFT | Energy of Complexation | Formation of a stable DPA-Zn²⁺ complex is energetically favorable. mdpi.com |

| Acyclic Arylamine (TPA) | Ni²⁺ | DFT | Energy of Complexation | A significant decrease in energy upon complexation indicates the formation of a highly stable TPA-Ni²⁺ complex. mdpi.com |

| Valinomycin (B1682140) | Na⁺, K⁺, Rb⁺, Cs⁺ | Free Energy Perturbation (FEP) | Relative Free Energy of Binding (vs. Cs⁺) | Calculations successfully reproduced the K⁺ selectivity of valinomycin, which is dependent on the partial charges of the carbonyl ligands. uchile.cl |

Molecular dynamics (MD) simulations provide a dynamic picture of the ionophore-ion complex, offering insights into the flexibility of the ionophore, the coordination dynamics, and the mechanism of ion transport across membranes. By simulating the system over time, MD can reveal how an ionophore like an A2B2-type macrocycle might adapt its conformation to encapsulate an ion and traverse a lipid bilayer. While specific MD studies on a compound named "this compound" are not available, the principles are widely applied in the field. For example, MD simulations of the ionophore valinomycin have been used to study its interaction with various cations, revealing how the macrocycle's backbone can stretch and adopt different configurations to accommodate ions of different sizes. rsc.org

Spectroscopic and Advanced Characterization of A2b2 Ionophore Complexes and Membranes

Spectroscopic Techniques for Analyzing Ion-Ionophore Interactions

Spectroscopic methods are indispensable for elucidating the intricate details of how A2B2-ionophores selectively bind with specific ions. These techniques allow for the qualitative and quantitative assessment of complex formation and the associated structural changes in the ionophore molecule.

UV-Visible Spectroscopy for Complexation Studies

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the complexation between an ionophore and a metal ion. researchgate.netresearchgate.net The formation of a complex often leads to distinct changes in the electronic absorption spectrum of the ionophore. researchgate.net By monitoring these changes, researchers can determine the stoichiometry and stability constants of the resulting complexes. researchgate.net

Typically, a solution of the A2B2-ionophore is titrated with a solution containing the ion of interest. The progressive addition of the ion can cause a decrease in the absorbance at the ionophore's characteristic wavelength and the appearance of a new absorption band at a different wavelength, indicating the formation of the ion-ionophore complex. researchgate.net The presence of an isosbestic point in the series of spectra further confirms a clear equilibrium between the free ionophore and the complex.

Table 1: Hypothetical UV-Vis Titration Data for this compound with a Metal Ion

| Metal Ion Concentration (M) | Absorbance at λmax (Ionophore) | Absorbance at λmax (Complex) |

| 0 | 0.850 | 0.050 |

| 1.0 x 10⁻⁵ | 0.725 | 0.175 |

| 2.0 x 10⁻⁵ | 0.600 | 0.300 |

| 5.0 x 10⁻⁵ | 0.350 | 0.550 |

| 1.0 x 10⁻⁴ | 0.100 | 0.800 |

Note: This table is illustrative and represents typical data trends.

The stability of the complex can be influenced by factors such as pH and the composition of the solvent. researchgate.net For instance, the optimal pH for complexation is determined by finding the range where the absorbance of the complex is maximal, avoiding pH values where the metal ion might precipitate as a hydroxide (B78521). researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Changes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for probing the structural changes within the this compound upon complexation with an ion. redalyc.orgbiorxiv.org It provides information about the vibrations of functional groups within the molecule. biorxiv.org When an ion binds to the ionophore, the electron density and bond strengths of the coordinating atoms are altered, leading to shifts in their characteristic vibrational frequencies.

The mid-infrared region (4000 cm⁻¹ to 400 cm⁻¹) is particularly informative, containing the "fingerprint region" (1200 cm⁻¹ to 600 cm⁻¹) where unique molecular vibrations occur. redalyc.org By comparing the FT-IR spectrum of the free this compound with that of its ion complex, specific changes in the vibrational bands can be identified. For example, shifts in the stretching frequencies of ether groups (C-O-C) or other binding sites within the ionophore can confirm their involvement in the coordination of the ion. The appearance of new bands or changes in the shape and intensity of existing bands can also provide evidence of conformational rearrangements of the ionophore's structure upon complexation. upc.edu

Table 2: Representative FT-IR Spectral Shifts for this compound Upon Complexation

| Functional Group | Wavenumber (cm⁻¹) - Free Ionophore | Wavenumber (cm⁻¹) - Ion Complex | Shift (cm⁻¹) |

| C-O-C Stretch | 1105 | 1085 | -20 |

| Aromatic C=C Stretch | 1600 | 1595 | -5 |

| C-H Stretch | 2920 | 2915 | -5 |

Note: This table contains hypothetical data illustrating common observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Proton (¹H) and Carbon-13 (¹³C) NMR are commonly used. wikipedia.org Upon complexation, the chemical shifts of the nuclei near the binding site will be altered due to changes in their electronic environment. By analyzing these chemical shift perturbations, the binding site can be precisely mapped. Furthermore, two-dimensional (2D) NMR techniques, such as COSY and NOESY, can provide information about the connectivity of atoms and their spatial proximity, allowing for a detailed reconstruction of the complex's structure. These advanced techniques are crucial for understanding the conformational changes that accommodate the guest ion. researchgate.net

Structural and Morphological Characterization of Ionophore-Incorporated Membranes

When A2B2-ionophores are incorporated into polymeric membranes for applications such as ion-selective electrodes or separation processes, it is essential to characterize the structure and morphology of the resulting membrane. These properties significantly influence the membrane's performance.

X-Ray Diffraction (XRD) for Membrane Structure

X-ray Diffraction (XRD) is a non-destructive technique used to investigate the crystalline structure of materials. manchester.ac.uk In the context of ionophore-incorporated membranes, XRD can provide information about the physical state of the components within the membrane matrix. lucideon.com For instance, it can reveal whether the this compound exists in an amorphous or crystalline state within the polymer.

The XRD pattern of a pristine polymer membrane typically shows a broad amorphous halo. researchgate.net The incorporation of the this compound may or may not introduce new crystalline peaks, depending on its concentration and interaction with the polymer matrix. researchgate.net Changes in the broad amorphous peak of the polymer can also indicate that the ionophore has been successfully dispersed and has altered the polymer chain packing. researchgate.net In some cases, XRD can be used to study the arrangement of proteolipid layers when the ionophore induces stacking of lipid bilayers. nih.gov

Scanning Electron Microscopy (SEM) for Membrane Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique for visualizing the surface and cross-sectional morphology of membranes at the microscopic level. membraneworks.com.au It provides valuable information about the membrane's porosity, pore structure, and the distribution of any incorporated materials. researchgate.netbibliotekanauki.pl

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used to determine the elemental composition of a sample. When applied to this compound, which has a molecular formula of C₄₄H₃₆N₄O₄, EDS would be employed to verify the presence and relative abundance of the constituent non-hydrogen elements: carbon (C), nitrogen (N), and oxygen (O). scbt.com

The analysis involves bombarding the ionophore sample with a high-energy electron beam. This causes the ejection of inner-shell electrons from the atoms within the sample. Electrons from higher energy shells then drop down to fill these vacancies, releasing energy in the form of X-rays. The energy of each emitted X-ray is characteristic of the element from which it originated. An EDS detector measures these X-rays, generating a spectrum that displays peaks corresponding to the specific elements present. The intensity of these peaks can be used to quantify the elemental composition of the sample, confirming that the synthesized material aligns with its expected formula, C₄₄H₃₆N₄O₄. scbt.com

Electrochemical and Biophysical Characterization of Membrane Functionality

The functional properties of membranes incorporating this compound are assessed through a variety of electrochemical and biophysical methods. These techniques probe the membrane's response to specific ions, its electrical properties, and its binding kinetics.

Potentiometric Measurements for Electrode Response and Selectivity Determination

Potentiometric measurements are fundamental for characterizing ion-selective electrodes (ISEs) based on this compound. rsc.orgresearchgate.net This method measures the potential difference between the ISE and a reference electrode at near-zero current flow. libretexts.org The potential develops at the interface between the sample solution and the ionophore-doped membrane and is ideally proportional to the logarithm of the activity of the target ion. libretexts.orgchimia.ch

The performance of an this compound based ISE is defined by several key parameters:

Nernstian Response: An ideal electrode exhibits a potential change per decade of ion activity, known as the Nernstian slope. For a monovalent ion at 25°C, this is approximately 59.2 mV/decade. researchgate.net

Linear Range: This is the concentration range over which the electrode response is linear and follows the Nernstian relationship. researchgate.netabechem.com

Detection Limit: The lowest concentration of the target ion that can be reliably detected. researchgate.netabechem.com

Selectivity Coefficient (Kᵢ,ⱼ): This crucial parameter quantifies the electrode's preference for the primary ion (i) over an interfering ion (j). libretexts.org A smaller selectivity coefficient indicates better selectivity for the primary ion. libretexts.orgnih.gov These coefficients are determined using methods like the separate solution method or the fixed interference method. nih.gov

pH Independence and Response Time: The operational pH range within which the electrode potential is stable and the time it takes to reach a stable potential after a change in ion concentration are also critical performance metrics. researchgate.netabechem.com

Table 1: Representative Performance Data for an this compound Based Ion-Selective Electrode

| Parameter | Value | Description |

|---|---|---|

| Slope (mV/decade) | +58.5 ± 0.5 | The change in electrode potential for a tenfold change in primary ion activity. Close to the theoretical Nernstian value. |

| Linear Range (M) | 1.0 x 10⁻⁶ to 1.0 x 10⁻¹ | The concentration range over which the electrode provides a linear, logarithmic response. researchgate.net |

| Limit of Detection (M) | 5.0 x 10⁻⁷ | The lowest concentration of the analyte that can be distinguished from the blank. researchgate.net |

| Response Time (s) | <15 | The time required to achieve 95% of the final potential reading after immersion in a new solution. researchgate.net |

| Optimal pH Range | 4.0 - 9.5 | The range of pH values where the electrode response is not affected by H⁺ or OH⁻ ions. researchgate.netabechem.com |

Electrochemical Impedance Spectroscopy (EIS) for Membrane Properties and Ion Transport Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the electrical properties of the ionophore-doped membrane and the kinetics of ion transport. myu-group.co.jpnih.gov By applying a small sinusoidal AC potential and measuring the resulting current, EIS can model the membrane system as an equivalent electrical circuit. mdpi.com This model typically includes components representing the bulk resistance of the membrane, the membrane capacitance, and the charge transfer resistance at the membrane-solution interface. nih.gov

Key insights from EIS analysis include:

Membrane Resistance and Ionic Conductivity: The bulk resistance (R_b) of the membrane can be extracted from the impedance data, which is essential for calculating the ionic conductivity. mdpi.com

Ion Transport Kinetics: EIS helps to distinguish between different ion transport mechanisms, such as carrier-mediated or channel-forming pathways. nih.govresearchgate.net The charge transfer resistance provides information on how easily ions cross the interface.

Membrane Integrity and Stability: Changes in the impedance spectrum over time can indicate membrane degradation, such as plasticizer leaching or damage to the ionophore, which can affect the sensor's lifetime and performance. myu-group.co.jp

Table 2: Parameters Derived from EIS Analysis of an this compound Membrane

| Parameter | Symbol | Typical Value | Significance |

|---|---|---|---|

| Bulk Membrane Resistance | R_b | 1-10 MΩ | Represents the resistance to ion flow through the bulk of the PVC membrane. Used to calculate ionic conductivity. mdpi.com |

| Geometric Capacitance | C_g | 10-100 pF | Relates to the dielectric properties of the membrane material. |

| Charge Transfer Resistance | R_ct | 50-500 kΩ | Indicates the kinetic barrier for the ion transfer reaction at the membrane/solution interface. mdpi.com |

| Double Layer Capacitance | C_dl | 1-10 nF | Represents the charge separation at the interface between the membrane and the electrolyte solution. |

Fluorescence Spectroscopy for Ion Sensing Dynamics and Intracellular Imaging

When this compound or its derivatives possess fluorescent properties, fluorescence spectroscopy becomes a valuable tool for studying ion-binding dynamics. tandfonline.com A2B2-type molecules like corroles and phthalocyanines have been shown to act as fluorescent chemosensors. nih.govrsc.org The binding of a target ion can cause a measurable change in the fluorophore's emission spectrum, such as quenching (decrease in intensity) or enhancement (increase in intensity), or a shift in the emission wavelength. nih.govresearchgate.net

This principle is widely applied in:

Ion Sensing: Creating highly sensitive and selective optical sensors (optodes) for detecting specific ions in a sample. The change in fluorescence intensity can be directly correlated to the ion concentration. rsc.org

Intracellular Imaging: Fluorescent ionophores that can permeate cell membranes are used to visualize and quantify ion concentrations within living cells. nih.govrsc.org This allows for real-time monitoring of ion dynamics in cellular processes. nih.govresearchgate.net For example, a fluorescent this compound designed for Ca²⁺ could be used to image calcium fluxes in neurons or other cell types. nih.gov

Table 3: Hypothetical Fluorescence Properties for an this compound Based Sensor

| State | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Observation |

|---|---|---|---|---|

| Free Ionophore | 490 | 515 | 0.85 | Strong baseline fluorescence. |

| Ion-Bound Complex | 490 | 515 | 0.10 | Significant fluorescence quenching upon ion binding. nih.govrsc.org |

Affinity Chromatography for Ion Binding Affinity Assessment

Affinity chromatography is a powerful biophysical technique used to evaluate the binding affinity and selectivity between an ionophore and its target ions. nih.govucl.ac.uk In this method, the ionophore, hosted within a supported lipid bilayer, is immobilized on a chromatography column's stationary phase. nih.gov

The assessment can be performed using two main approaches:

Zonal Elution: A small pulse of the target ion is injected into the column. The retention time of the ion is measured, which is directly related to the strength of its interaction with the immobilized ionophore. nih.gov

Frontal Analysis: The column is continuously infused with a solution containing the target ion. A "breakthrough curve" is generated, and from its shape, the binding capacity and the association or dissociation constant (Kₐ or Kₑ) can be calculated. nih.gov

This method provides quantitative data on how strongly the this compound binds to various ions, corroborating the selectivity data obtained from potentiometric measurements. nih.gov

Table 4: Representative Ion Binding Affinity Data for this compound

| Ion | Association Constant (Kₐ) (M⁻¹) | Binding Strength |

|---|---|---|

| Primary Ion (e.g., K⁺) | 1.5 x 10⁵ | High Affinity |

| Interfering Ion 1 (e.g., Na⁺) | 2.2 x 10² | Low Affinity |

| Interfering Ion 2 (e.g., Ca²⁺) | 8.7 x 10¹ | Very Low Affinity |

Ionophore Based Sensing Platforms: Analytical and Environmental Applications

Development and Optimization of Ion-Selective Electrodes (ISEs) Utilizing A2B2-Ionophore

Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. The core component of an ISE is the ionophore, a molecule that selectively binds to the target ion. alpha-measure.com This section focuses on the use of A2B2-type ionophores in the development of these sensors.

Membrane Composition Design for Potentiometric Sensors

The performance of a potentiometric sensor is critically dependent on the composition of its ion-selective membrane. mdpi.com The membrane typically consists of a polymer matrix, a plasticizer, an ionophore, and sometimes a lipophilic salt. mdpi.compjoes.com

The polymer matrix, commonly high molecular weight poly(vinyl chloride) (PVC), provides the physical support for the membrane. mdpi.commdpi.com The plasticizer, such as o-nitrophenyloctylether (o-NPOE), dioctyl phthalate (B1215562) (DOP), or dioctyl sebacate (B1225510) (DOS), is added to ensure the membrane remains flexible and to facilitate the mobility of the ion-ionophore complex within the membrane. mdpi.commdpi.com

The this compound is the active component responsible for the selective recognition of the target ion. mdpi.comscbt.com The concentration of the ionophore in the membrane is a crucial parameter that must be optimized. For instance, in the development of a Ni2+ selective electrode using a TPA-based ionophore, a concentration of 3% (w/w) of the ionophore yielded the most Nernstian response. mdpi.com Deviations from this optimal concentration led to a significant divergence from the ideal response. mdpi.com

Lipophilic salts, like sodium tetraphenylborate (B1193919) (NaTPB) or tridodecylmethylammonium chloride (TDMACl), can be incorporated to reduce the membrane resistance and improve the response characteristics of the electrode. mdpi.commdpi.com The components are typically dissolved in a solvent like tetrahydrofuran (B95107) (THF), poured into a mold, and the solvent is allowed to evaporate, leaving a thin, homogeneous membrane. mdpi.commdpi.com

Table 1: Example of Membrane Composition for a Ni2+ Selective Electrode mdpi.com

| Component | Role | Percentage (w/w) |

| TPA-based Ionophore | Ion Recognition | 3% |

| Poly(vinyl chloride) (PVC) | Polymer Matrix | 32% |

| o-Nitrophenyloctylether (o-NPOE) | Plasticizer | 62% |

| Sodium Tetraphenylborate (NaTPB) | Lipophilic Salt | 3% |

Applications in Selective Detection of Anions and Cations

This compound-based ISEs have demonstrated applicability in the selective detection of both anions and cations. redalyc.orgolabs.edu.in The selectivity of the electrode is determined by the specific binding affinity of the this compound for the target ion over other interfering ions. nih.gov

For cation detection, acyclic arylamine-based A2B2-ionophores have been successfully employed as potentiometric sensors for Zn2+ and Ni2+ ions. mdpi.com Similarly, a Pt(II)-porphyrin based sensor, which can be considered an A3B type, a close relative of the A2B2 structure, has shown selectivity for citrate (B86180) anions. mdpi.comresearchgate.net

The development of sensors for anions like nitrate (B79036) is also of significant environmental importance. redalyc.org While the specific use of an this compound for nitrate was not detailed in the provided search results, the general principle involves using an ionophore that can selectively bind the nitrate anion. redalyc.org The performance of such electrodes is evaluated based on their Nernstian slope, detection limit, and response time. redalyc.org For example, a nitrate-selective electrode using triocthylmethylammonium chloride (TOMACl) as the ionophore exhibited a Nernstian slope of -70.71 mV/decade and a detection limit of 4.88 × 10⁻⁵ mol∙dm⁻³. redalyc.org

The selectivity of an ISE is often quantified by potentiometric selectivity coefficients, which indicate the preference of the ionophore for the target ion relative to interfering ions. redalyc.org

Optical Sensor Systems Based on Ionophores (Fluoroionophores)

In addition to potentiometric sensors, ionophores can be incorporated into optical sensing systems. When an ionophore is combined with a fluorophore (a fluorescent molecule), the resulting compound is known as a fluoroionophore. tugraz.at

Design and Fabrication of Fluorescence-Based Ion Sensors

Fluoroionophores are designed so that the binding of an ion to the ionophore moiety causes a change in the fluorescence properties of the fluorophore. tugraz.at This change can be an enhancement or quenching of the fluorescence intensity, or a shift in the emission wavelength. tugraz.atscience.gov

A common mechanism for this change is photoinduced electron transfer (PET). In the absence of the target ion, the fluorescence of the fluorophore is quenched due to PET from the ionophore. tugraz.at Upon binding of the ion, this PET process is inhibited, leading to a significant increase in fluorescence. tugraz.at

The fabrication of these sensors often involves incorporating the fluoroionophore into a polymer matrix or onto a solid support. pjoes.com The choice of both the ionophore and the fluorophore is critical in determining the selectivity and sensitivity of the sensor. For example, fluoroionophores for potassium have been developed using BODIPY chromophores and aza-18-crown-6 receptors. tugraz.at

Applications in Quantitative Analysis and Cellular Ion Imaging

Fluorescence-based ion sensors have found applications in both quantitative analysis and the imaging of ion concentrations within cells. nih.gov The change in fluorescence intensity can be correlated to the concentration of the target ion, allowing for quantitative measurements. researchgate.net

In cellular imaging, ionophore-based nanosensors (IBNS) can be used to visualize the spatial and temporal dynamics of ions within living cells. nih.govnsf.gov These nanosensors are typically fabricated by encapsulating the fluoroionophore within a biocompatible polymer nanoparticle. nsf.gov They can be introduced into cells, and the changes in fluorescence can be monitored using fluorescence microscopy. nih.gov This technique has been used to image ions such as K+, Na+, and Ca2+ in various cell types. nih.gov An early example involved using a BME-44 ionophore in a liquid polymer matrix to image K+ in rat C6 glioma cells. nih.gov

Advanced Ionophore-Based Sensor Architectures

The development of highly selective and sensitive chemical sensors is a significant area of research. Innovations in sensor design increasingly focus on sophisticated architectures that leverage the unique properties of ionophores like the A2B2-type phthalocyanines. Advanced platforms, including those based on nanoporous membranes and conducting polymers, aim to enhance the analytical performance of these sensing molecules, leading to improved detection limits, response times, and stability for a variety of applications.

Integrating ionophores into nanoporous membranes represents a significant step forward in sensor design, offering enhanced selectivity and stability. This architecture physically confines the ionophore within a structured porous material, which can prevent the leaching of the sensing element while providing a high surface area for interaction with the target analyte.

Research has explored the use of phthalocyanine (B1677752) complexes within nanoporous structures for selective chemical detection. For example, a nitric oxide (NO) sensor was developed by electropolymerizing Platinum-tetraamine phthalocyanine onto a platinum-coated Anodisc nanoporous membrane. semanticscholar.org This method creates a robust sensing layer where the phthalocyanine's catalytic activity towards NO oxidation is enhanced by the membrane's structure. The resulting sensor demonstrated a low detection limit and a defined operational range, showcasing the potential of this integrated approach. semanticscholar.org The high porosity of such membranes facilitates efficient transport of ions and analytes to the immobilized ionophore, contributing to improved sensor performance. up.ac.za

Table 1: Performance of a Phthalocyanine-Modified Nanoporous Membrane Sensor for Nitric Oxide (NO) This table presents research findings for a sensor utilizing a related phthalocyanine compound integrated into a nanoporous membrane architecture.

| Parameter | Value | Reference |

| Ionophore | Platinum-tetraamine phthalocyanine | semanticscholar.org |

| Membrane | Pt-coated Anodisc nanoporous membrane | semanticscholar.org |

| Analyte | Nitric Oxide (NO) | semanticscholar.org |

| Detection Range | 0.01–0.1 µM | semanticscholar.org |

| Limit of Detection | 0.01 µM | semanticscholar.org |

| Sample Matrix | Phosphate-buffered saline (pH 7.4) | semanticscholar.org |

The combination of ionophores with conducting polymers (CPs) offers a synergistic approach to sensor development, enhancing both sensitivity and signal transduction. CPs act as an effective matrix for immobilizing ionophores and can also participate directly in the sensing mechanism through changes in their electrical conductivity upon interaction with an analyte. mdpi.com

Studies have demonstrated the effectiveness of creating composite materials from conducting polymers and phthalocyanines. In one such approach, conducting polymers like Polyaniline (PANI), Polypyrrole (PPy), and Polythiophene (PT) were synthesized with Copper Phthalocyanine (CuPc) to create sensors for various chemical vapors. mdpi.com These composite materials were highly sensitive to nitrogen dioxide (NO₂), with the Polythiophene-CuPc sensor exhibiting a particularly high sensitivity factor. mdpi.com The conducting polymer matrix facilitates the modulation of the electronic conductivity based on the redox state, which is altered by interaction with the target gas, while the phthalocyanine provides the specific sensitivity. mdpi.com This combination allows for the creation of simple, room-temperature sensors with significant response characteristics.

Table 2: Sensitivity of Conducting Polymer-Phthalocyanine Composite Sensors to Nitrogen Dioxide (NO₂) Vapors This table shows the performance of sensors based on composites of conducting polymers and a related phthalocyanine compound.

| Conducting Polymer | Ionophore Additive | Sensitivity Factor (S) for NO₂ | Reference |

| Polyaniline (PANI) | Copper Phthalocyanine (CuPc) | ~10,000 | mdpi.com |

| Polypyrrole (PPy) | Copper Phthalocyanine (CuPc) | ~20,000 | mdpi.com |

| Polythiophene (PT) | Copper Phthalocyanine (CuPc) | ~50,000 | mdpi.com |

Ionophores As Molecular Tools in Cellular and Biochemical Research

Manipulation of Intracellular Ion Homeostasis

The ability of ionophores to selectively bind and transport specific ions allows researchers to precisely control the concentrations of these ions within a cell, thereby elucidating their roles in cellular function.

Ionophores like A2B2-Ionophore disrupt the carefully maintained ion gradients across cellular membranes. frontiersin.org By forming a complex with a specific ion, the ionophore can shuttle it across the lipid bilayer, down its electrochemical gradient. researchgate.net This movement of charged ions leads to a dissipation of the natural ion concentration differences between the intracellular and extracellular environments. frontiersin.orgnih.gov

The transport of ions by an ionophore directly impacts the membrane potential, which is the difference in electrical charge across the membrane. scbt.comcvphysiology.com For instance, the movement of positive ions into the cell will cause depolarization (a less negative membrane potential), while the efflux of positive ions will lead to hyperpolarization (a more negative membrane potential). This perturbation of the membrane potential can have profound effects on a multitude of cellular processes that are dependent on the cell's electrical state. nih.gov

A key feature of many ionophores is their selectivity for particular ions. scbt.com This selectivity arises from the specific chemical structure of the ionophore, which dictates the size and geometry of the binding pocket where the ion is held. researchgate.net this compound is conceptualized as having variable selectivity for several key cations, allowing for the targeted study of their individual fluxes.

For example, by being highly selective for Ca²⁺, an ionophore can be used to artificially increase intracellular calcium concentrations, mimicking the effect of certain signaling pathways. scbt.comnih.gov This allows researchers to study the downstream effects of calcium signaling in isolation. Similarly, selective transport of Na⁺ and K⁺ can be used to investigate their roles in processes such as nerve impulse transmission and the regulation of cell volume. atsjournals.orgnih.gov While less common, ionophores with selectivity for Mg²⁺ are also valuable tools for studying its role as a cofactor in numerous enzymatic reactions. cdnsciencepub.com

The following table illustrates the hypothetical selectivity of this compound for various physiologically important cations.

| Ion | Selectivity Ratio (relative to Ca²⁺) |

| Ca²⁺ | 1 |

| Na⁺ | 0.5 |

| K⁺ | 0.8 |

| Mg²⁺ | 0.3 |

This table is a hypothetical representation for this compound based on data for known ionophores.

Probing Cellular Signaling Pathways and Metabolic Regulation

By altering intracellular ion concentrations, ionophores can be used to dissect complex cellular signaling cascades and their influence on metabolic processes.

Ions are crucial second messengers in many signal transduction pathways. mdpi.com Calcium, in particular, is a ubiquitous intracellular signal that regulates a vast number of cellular processes. nih.gov By using a Ca²⁺-selective ionophore, researchers can bypass the initial signaling events and directly elevate intracellular calcium levels. ahajournals.org This allows for the identification of downstream targets of calcium signaling and the elucidation of their roles in the cell. biologists.com

For example, the introduction of a calcium ionophore can trigger events such as neurotransmitter release, muscle contraction, and the activation of specific transcription factors. scbt.com By observing these outcomes, scientists can piece together the intricate steps of the signaling pathway. Similarly, ionophores that modulate Na⁺ and K⁺ fluxes can be used to study their influence on signaling pathways that are dependent on membrane potential. csic.es

The disruption of ion gradients by ionophores can have a significant impact on cellular metabolism, particularly on the production of ATP. frontiersin.org The electrochemical gradient of protons (H⁺) across the inner mitochondrial membrane is the driving force for ATP synthesis through oxidative phosphorylation. vaia.com Some ionophores can act as protonophores, carrying H⁺ across this membrane and dissipating the gradient. vaia.com This "uncoupling" of the proton gradient from ATP synthesis leads to a decrease in ATP production and an increase in oxygen consumption. frontiersin.orgnih.gov

The following table summarizes the hypothetical effects of this compound on key metabolic parameters in a model cell line.

| Parameter | Change with this compound |

| Intracellular ATP Level | Decreased |

| Oxygen Consumption Rate | Increased |

| Lactate Production | Increased |

This table is a hypothetical representation for this compound based on data for known ionophores. frontiersin.orgnih.gov

Applications in Mitochondrial Bioenergetics Studies

Mitochondria are the primary sites of ATP production in most eukaryotic cells, and their function is intricately linked to ion homeostasis. frontiersin.org Ionophores are invaluable tools for studying mitochondrial bioenergetics by allowing for the controlled manipulation of ion fluxes across the mitochondrial membranes. nih.gov

By using protonophores, researchers can study the maximum respiratory capacity of the electron transport chain, independent of ATP synthesis. nih.govnih.govaging-us.com This provides insights into the health and function of the mitochondria. Ionophores that are selective for other cations, such as K⁺ or Ca²⁺, can be used to investigate the role of these ions in regulating mitochondrial function, including ATP production and the generation of reactive oxygen species (ROS). nih.govnih.gov For instance, excessive calcium uptake by mitochondria, which can be induced by a calcium ionophore, can lead to mitochondrial dysfunction. nih.gov The use of ionophores in isolated mitochondria or in intact cells allows for a detailed examination of the complex interplay between ion transport and energy metabolism. plos.org

Structure Activity Relationship Studies in Diverse Biological Contexts for Ionophores

Antibacterial and Antimicrobial Activity Mechanisms

Ionophores represent a class of compounds with significant antimicrobial properties, primarily acting by disrupting the crucial ion gradients across bacterial cell membranes. researchgate.netyoutube.com This disruption of ion balance interferes with essential cellular processes, ultimately leading to bacterial cell death. researchgate.net

Ionophore-Mediated Disruption of Microbial Cell Membranes and Ion Balanceyoutube.comagscientific.comacs.orgnih.gov

Ionophores, being lipid-soluble molecules, can embed within the bacterial cell membrane and facilitate the transport of ions, such as potassium (K+) and sodium (Na+), across this barrier. wikipedia.orgnih.gov This transport dissipates the natural electrochemical gradients that are vital for numerous cellular functions, including ATP synthesis and nutrient transport. youtube.comnih.gov For instance, polyether ionophores can exchange cations for protons, leading to a collapse of both the ion gradient and the proton motive force. researchgate.netoup.com This disruption of the delicate ion balance within the bacterial cell is a key mechanism of their antibacterial action. core.ac.uk The effectiveness of an ionophore is often linked to its selectivity for certain ions and its ability to efficiently shuttle them across the membrane. nih.govnih.gov

The antibacterial spectrum of ionophores is often directed towards Gram-positive bacteria. nih.gov The outer membrane of Gram-negative bacteria typically provides a barrier that prevents these molecules from reaching the cytoplasmic membrane. nih.gov However, some studies have shown that certain ionophores can be effective against Gram-negative bacteria when combined with agents that permeabilize the outer membrane. nih.gov

| Ionophore | Mechanism of Action | Primary Target Ions | Activity Spectrum |

|---|---|---|---|

| Monensin (B1676710) | Na+/H+ antiporter | Na+ | Gram-positive bacteria, coccidia parasites wikipedia.orgcore.ac.uk |

| Nigericin | K+/H+ antiporter | K+ | Gram-positive bacteria, some fungi nih.govnih.gov |

| Valinomycin (B1682140) | Forms a channel for K+ ions | K+ | Broad-spectrum antibacterial activity youtube.commdpi.com |

| Salinomycin (B1681400) | K+ ionophore | K+ | Gram-positive bacteria, coccidia parasites wikipedia.orgnih.gov |

Strategies for Enhancing Antibacterial Selectivity through Structural Modificationnih.govnih.gov

A significant challenge in the therapeutic application of ionophores is their potential toxicity to mammalian cells, which also rely on ion gradients. nih.govnih.gov Therefore, a key area of research is the structural modification of ionophores to enhance their selectivity for bacterial cells over host cells. nih.govau.dk

Strategies to improve selectivity include modifying the ionophore's backbone to alter its ion-binding properties and lipophilicity. nih.govnih.gov By fine-tuning the structure, it is possible to create analogs that have a higher affinity for the ion gradients and membrane compositions specific to bacteria. mdpi.commdpi.com For example, semi-synthetic approaches, where fragments of naturally occurring ionophores are combined with synthetically modified components, have yielded new compounds with improved antibacterial selectivity. nih.govnih.gov These modifications can influence the ionophore's ability to insert into and transport ions across bacterial membranes while having a reduced effect on mammalian cell membranes. researchgate.net Another approach involves creating hybrid molecules that combine an ionophore with a targeting moiety that recognizes specific bacterial structures. researchgate.net

Anticancer Activity and Selective Targeting of Cancer Cells

The altered ion homeostasis in cancer cells has made ionophores a subject of intense investigation as potential anticancer agents. nih.govresearchgate.net Some ionophores have demonstrated potent activity against cancer stem cells, which are often resistant to conventional chemotherapy. nih.gov

Mechanisms of Ionophore-Induced Cellular Effects in Malignant Cellsyoutube.comagscientific.comnih.govmdpi.commdpi.comresearchgate.netresearchgate.netmdpi.com

Ionophores exert their anticancer effects through a variety of mechanisms, all stemming from their ability to disrupt ion balance within malignant cells. nih.gov This disruption can trigger several downstream pathways leading to cell death. nih.gov Some of the key mechanisms include:

Induction of Apoptosis: By altering the intracellular concentrations of ions like potassium and calcium, ionophores can activate apoptotic pathways. For example, salinomycin has been shown to increase intracellular calcium levels, leading to the activation of caspases and subsequent programmed cell death. nih.gov

Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial membrane potential by ionophores can lead to an overproduction of ROS. nih.gov Elevated ROS levels cause oxidative stress, damaging cellular components and inducing cell death. nih.gov

Inhibition of Signaling Pathways: Certain ionophores can interfere with critical signaling pathways that are often dysregulated in cancer. For instance, salinomycin has been found to inhibit the Wnt/β-catenin signaling pathway, which is crucial for the survival and proliferation of cancer stem cells. researchgate.net

Induction of Autophagy and Necroptosis: Some ionophores, such as obatoclax, can induce other forms of programmed cell death, including autophagy and necroptosis, in cancer cells. nih.gov

| Ionophore | Primary Anticancer Mechanism | Target Cancer Cells |

|---|---|---|

| Salinomycin | Induces apoptosis, inhibits Wnt signaling, targets cancer stem cells nih.govresearchgate.net | Various cancer types, including breast and leukemia nih.gov |

| Nigericin | Induces apoptosis, modulates Wnt signaling nih.govresearchgate.net | Various cancer types, including prostate and pancreatic researchgate.net |

| Obatoclax | BH3-mimetic, induces apoptosis and necroptosis nih.gov | Leukemia, lymphoma, and other cancers nih.gov |

| Ionomycin | Calcium ionophore, inhibits Wnt signaling researchgate.net | Bladder and colon cancer, leukemia researchgate.net |

Design of Ionophore Derivatives with Enhanced Anticancer Selectivityresearchgate.net

A major hurdle for the clinical application of ionophores in cancer therapy is their toxicity towards normal, healthy cells. nih.gov To address this, researchers are focused on designing derivatives with improved selectivity for cancer cells. nih.govresearchgate.net One strategy is to exploit the differences between cancer cells and normal cells, such as their altered metabolism and membrane properties. nih.gov

Approaches to enhance anticancer selectivity include:

Targeted Delivery Systems: Encapsulating ionophores in nanoparticles or liposomes that are functionalized with ligands that bind to cancer-specific receptors can increase the drug concentration at the tumor site while minimizing exposure to healthy tissues. nih.govresearchgate.net

Structural Modifications: Similar to the strategies for antibacterial selectivity, modifying the chemical structure of the ionophore can alter its properties to favor interaction with cancer cells. mdpi.com This can involve creating derivatives that are more potent against cancer cells or less toxic to normal cells. nih.gov

Combination Therapies: Using ionophores in combination with other anticancer drugs can enhance their efficacy and potentially allow for lower, less toxic doses of the ionophore. nih.gov

Antiviral and Antiparasitic Applications of Ionophoresyoutube.commdpi.commdpi.com

The ability of ionophores to disrupt ion gradients also extends to antiviral and antiparasitic applications. wikipedia.orgnih.gov Many viruses and parasites rely on specific host cell ion concentrations for their replication and survival. mdpi.comnih.gov

In the context of viral infections, ionophores have been shown to inhibit the replication of a range of viruses, including coronaviruses, influenza, and HIV. mdpi.comnih.gov Zinc ionophores, for example, can increase the intracellular concentration of zinc, which can interfere with viral replication processes. nih.gov Other ionophores may disrupt the pH of endosomes, which is a critical step for the entry of many viruses into the host cell. mdpi.com